molecular formula C15H9N B1232012 anthracene-1-carbonitrile CAS No. 3752-42-9

anthracene-1-carbonitrile

Cat. No.: B1232012
CAS No.: 3752-42-9
M. Wt: 203.24 g/mol
InChI Key: WVAHKIQKDXQWAR-UHFFFAOYSA-N
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Description

Anthracene-1-carbonitrile, also known as 9-anthracenecarbonitrile, is an aromatic organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a cyano group (-CN) attached to the first carbon of the anthracene structure. This compound is known for its photophysical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-1-carbonitrile can be synthesized through several methods. One common approach involves the dehydration of 9-anthraldehyde oxime using triphenylphosphine dibromide and potassium carbonate in acetonitrile at room temperature. This method yields this compound with high efficiency (96% yield) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale methods.

Chemical Reactions Analysis

Types of Reactions: Anthracene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-1-amine.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of anthracene-1-carbonitrile is primarily related to its photophysical properties. When exposed to light, it can undergo photoinduced electron transfer, fluorescence, and phosphorescence. These properties make it useful in applications such as light harvesting and molecular sensing .

Comparison with Similar Compounds

  • 9-Anthracenemethanol
  • 9-Anthracenecarboxaldehyde
  • 9-Anthracenecarboxylic acid
  • 9-Cyanoanthracene

Comparison: Anthracene-1-carbonitrile is unique due to the presence of the cyano group, which significantly influences its electronic properties and reactivity. Compared to other anthracene derivatives, it exhibits distinct photophysical behavior, making it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

3752-42-9

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

anthracene-1-carbonitrile

InChI

InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H

InChI Key

WVAHKIQKDXQWAR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N

3752-42-9

Synonyms

1-anthracenecarbonitrile
1-anthranoylnitrile

Origin of Product

United States

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